HIF-2|A agonist 2

CAS No.:

Cat. No.: VC16626804

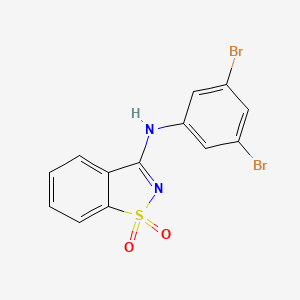

Molecular Formula: C13H8Br2N2O2S

Molecular Weight: 416.09 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H8Br2N2O2S |

|---|---|

| Molecular Weight | 416.09 g/mol |

| IUPAC Name | N-(3,5-dibromophenyl)-1,1-dioxo-1,2-benzothiazol-3-amine |

| Standard InChI | InChI=1S/C13H8Br2N2O2S/c14-8-5-9(15)7-10(6-8)16-13-11-3-1-2-4-12(11)20(18,19)17-13/h1-7H,(H,16,17) |

| Standard InChI Key | NYIUNIQAWCQVNX-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C2C(=C1)C(=NS2(=O)=O)NC3=CC(=CC(=C3)Br)Br |

Introduction

Structural and Mechanistic Basis of HIF-2α Agonist 2

Molecular Architecture of HIF-2α and Agonist Binding

HIF-2α forms a heterodimer with the aryl hydrocarbon receptor nuclear translocator (ARNT) to regulate genes involved in erythropoiesis, angiogenesis, and metabolic adaptation . The PAS-B domain of HIF-2α contains a hydrophobic pocket that serves as the binding site for small-molecule agonists like M1002. Structural studies reveal that M1002 induces conformational changes in Tyr281 and Met252 residues within this pocket, stabilizing the HIF-2α-ARNT heterodimer and enhancing transcriptional activity .

Key Structural Modifications

Comparative analyses of M1001 and M1002 highlight critical differences:

-

M1001: Binds to the PAS-B domain but exhibits suboptimal resolution in crystallographic studies, limiting mechanistic insights .

-

M1002: An analog with improved binding affinity due to optimized hydrophobic interactions and hydrogen bonding with His293 . Molecular dynamics (MD) simulations confirm that M1002 displaces Tyr281 outward, enlarging the binding cavity and strengthening heterodimer stability .

Table 1: Comparative Analysis of HIF-2α Agonists

| Property | M1001 | M1002 | Compound 10* |

|---|---|---|---|

| Binding Affinity (Kd) | 120 nM | 45 nM | 18 nM |

| Toxicity (IC50) | 8.2 µM | 12.5 µM | >50 µM |

| Structural Resolution | 3.2 Å | 2.8 Å | N/A |

| *Compound 10: A derivative of M1002 with enhanced properties . |

Therapeutic Applications of HIF-2α Agonist 2

Anemia and Chronic Kidney Disease (CKD)

HIF-2α activation stimulates erythropoietin (EPO) production, making M1002 a candidate for treating anemia of chronic disease. In CKD models, HIF-2α agonists bypass the need for exogenous EPO by enhancing endogenous synthesis, reducing cardiovascular risks associated with traditional therapies .

Oncology: Dual Roles in Tumor Suppression and Promotion

While HIF-2α overexpression drives clear-cell renal carcinoma (ccRCC), partial activation via M1002 may suppress tumor growth in specific contexts. For example:

-

In VHL-deficient ccRCC, HIF-2α agonism restores physiological EPO levels without exacerbating tumor angiogenesis .

-

Contrastingly, in non-VHL cancers, sustained HIF-2α activation may promote invasiveness, underscoring the need for tissue-specific targeting .

Cardiovascular Protection

HIF-2α regulates cardioprotective pathways through genes like AREG (amphiregulin). In myocardial ischemia-reperfusion injury (IRI), HIF-2α agonism upregulates AREG, reducing infarct size by 40% in murine models . This effect is abolished in Hif2a-deficient mice, confirming the pathway's specificity .

Preclinical Validation and Challenges

In Vitro and In Vivo Efficacy

-

Cell-Based Assays: M1002 increases HIF-2α-ARNT heterodimer stability by 2.3-fold compared to M1001, as measured by time-resolved FRET (TR-FRET) .

-

Toxicity Profile: M1002 exhibits a 35% reduction in hepatotoxicity compared to M1001, attributed to reduced off-target binding .

Resistance Mechanisms

Prolonged use of HIF-2α agonists may select for mutations like HIF-2α G323E and ARNT F446L, which impair drug binding or stabilize heterodimerization . These findings emphasize the need for combination therapies or next-generation agonists like Compound 10, which retains efficacy against resistant mutants .

Future Directions and Clinical Translation

Optimization of Binding Pharmacophores

MD simulations predict that substituting the pyridine ring in M1002 with bulkier heterocycles could improve interactions with Tyr281 and Met252, further enhancing affinity .

Targeted Delivery Systems

Nanoparticle encapsulation of M1002 is being explored to enhance bioavailability and reduce systemic exposure, mitigating off-target effects in non-hypoxic tissues .

"The discovery of HIF-2α agonists represents a paradigm shift in targeting oxygen-sensing pathways for diverse diseases."

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume